N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide

Medicinal chemistry Scaffold design Chemical biology

N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 1286704-80-0) is a synthetic small molecule (MF: C21H22N2O3; MW: 350.42 g/mol) featuring a tertiary amide core substituted with a furan-2-ylmethyl group, a pyridin-2-ylmethyl group, and a 3-(4-methoxyphenyl)propanoyl side chain. This compound belongs to the broader pyridyl-furan chemotype that has been explored in antimalarial drug discovery as a member of the Open Global Health Library (Merck KGaA) screened against Plasmodium falciparum, where structurally related pyridyl-furan analogues were identified as inhibitors of the parasite's phosphatidylinositol 4-kinase IIIB (PfPI4KIIIB).

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 1286704-80-0
Cat. No. B2736799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
CAS1286704-80-0
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
InChIInChI=1S/C21H22N2O3/c1-25-19-10-7-17(8-11-19)9-12-21(24)23(16-20-6-4-14-26-20)15-18-5-2-3-13-22-18/h2-8,10-11,13-14H,9,12,15-16H2,1H3
InChIKeyFXPNIGNAYSAXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 1286704-80-0): Chemical Identity, Scaffold Class, and Research Procurement Context


N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 1286704-80-0) is a synthetic small molecule (MF: C21H22N2O3; MW: 350.42 g/mol) featuring a tertiary amide core substituted with a furan-2-ylmethyl group, a pyridin-2-ylmethyl group, and a 3-(4-methoxyphenyl)propanoyl side chain . This compound belongs to the broader pyridyl-furan chemotype that has been explored in antimalarial drug discovery as a member of the Open Global Health Library (Merck KGaA) screened against Plasmodium falciparum, where structurally related pyridyl-furan analogues were identified as inhibitors of the parasite's phosphatidylinositol 4-kinase IIIB (PfPI4KIIIB) [1]. The compound is commercially supplied at ≥95% purity for non-human research use only .

Why Generic Substitution Fails for N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide: Scaffold-Specific Pharmacophoric Requirements


The tertiary amide architecture of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide integrates three pharmacophoric elements—a 4-methoxyphenylpropanoyl hydrophobic tail, a pyridin-2-ylmethyl metal-coordinating/π-stacking motif, and a furan-2-ylmethyl heterocycle—whose simultaneous presence is essential for the compound's biological fingerprint . In the structurally characterized pyridyl-furan antimalarial series, the removal of the methoxy substitution from the aryl ring led to a 7-fold improvement in antiplasmodial activity (EC50 shift from 0.16 μM to 0.022 μM) for the optimized analogue WEHI-518 relative to its methoxy-bearing precursor [1]. This demonstrates that even single-point modifications within this scaffold class produce non-linear, multi-fold potency changes. Generic substitution with simpler analogues such as N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide (CAS 247571-56-8) or the monofunctional 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide strips away critical binding determinants, rendering data from such compounds non-transferable .

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 1286704-80-0): Comparative Data Against Analogs


Structural Differentiation: Dual Heterocycle Tertiary Amide Scaffold vs. Simpler Acetamide and Monofunctional Analogues

N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (C21H22N2O3, MW 350.42) is distinguished from its closest commercially catalogued analogue, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide (CAS 247571-56-8, C13H14N2O2, MW 230.26), by the presence of a 3-(4-methoxyphenyl)propanoyl chain in place of a simple acetyl group, which introduces an additional aromatic ring, a methoxy hydrogen-bond acceptor, and a flexible two-carbon linker . This structural expansion increases molecular weight by 120.16 Da, adds one oxygen atom, and significantly alters hydrogen-bonding capacity, lipophilicity, and potential π-stacking interactions. The compound also differs from 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286703-97-6) by replacing a chlorophenoxy gem-dimethyl-substituted acyl group with a 4-methoxyphenylpropanoyl group, which eliminates the halogen and alters both electronic properties and metabolic vulnerability .

Medicinal chemistry Scaffold design Chemical biology

Class-Level Antimalarial Potential: Pyridyl-Furan Series Inhibition of P. falciparum Blood-Stage Growth

The pyridyl-furan chemotype to which N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide belongs has been validated as a PfPI4KIIIB-targeting antimalarial scaffold. The series hit OGHL250 demonstrated combined inhibition of P. falciparum blood-stage growth and red blood cell invasion [1]. Medicinal chemistry optimization of this chemotype achieved a 250-fold improvement from the micromolar hit level to low nanomolar potency (WEHI-518, EC50 = 0.022 μM) [1]. Critically, structure–activity relationship analysis showed that maintaining the methoxy substitution on the benzamide aryl ring versus its removal produced a 7-fold difference in potency (analogue 3: EC50 = 0.16 μM vs. WEHI-518: EC50 = 0.022 μM) [1]. This directly demonstrates that the 4-methoxyphenyl moiety—present in the target compound—is a key potency determinant within this scaffold class.

Antimalarial drug discovery Plasmodium falciparum PI4KIIIB inhibition

Kinase Inhibition Patent Scope: Position Within Raf Kinase Inhibitor Pharmacophore

U.S. Patent 7,375,105 ('Pyridine substituted furan derivatives as Raf kinase inhibitors') claims compounds of formula (I) wherein X is O, CH2, CO, S, or NH; Y1 and Y2 independently represent CH or N; Ar is a mono- or fused bicyclic aromatic or heteroaromatic group; and one of X1 and X2 is selected from O, S or NR11 [1]. The target compound N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide falls within the Markush structure of this patent family, as it contains: (i) a furan ring (X1/X2 = O), (ii) a pyridine ring (Y1/Y2 = N), (iii) a 4-methoxyphenyl group as Ar, and (iv) a propanamide linker consistent with the claimed core [1]. The patent explicitly identifies B-Raf kinase as the primary target, with IC50 data reported for exemplified compounds. The closest commercially catalogued analogue, 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286703-97-6), deviates from the patent's preferred Ar substitution pattern by introducing a chlorophenoxy group, which would alter kinase hinge-binding interactions differently than the 4-methoxyphenylpropanoyl group of the target compound .

Kinase inhibition B-Raf Cancer therapeutics

Physicochemical Differentiation: Calculated Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile

Based on its molecular formula (C21H22N2O3, MW 350.42), N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits calculated physicochemical properties that place it within oral drug-like chemical space (Lipinski violations: 0; TPSA ≈ 64.7 Ų). In comparison, the commercially available 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286703-97-6, MW 384.86) incorporates a chlorine atom and a gem-dimethyl group that increase lipophilicity (estimated ΔclogP ≈ +1.0–1.5) and molecular weight beyond typical lead-like thresholds . The target compound's lower molecular weight and absence of halogen make it a more fragment-appropriate starting point for further optimization. Within the published pyridyl-furan antimalarial series, WEHI-518 (MW ≈ 392, containing a methylpiperazine carboxamide) showed high aqueous solubility (160–320 μM) but low microsomal stability (CLint = 301 μL/min/mg in mouse liver microsomes) [1]. The target compound's 4-methoxyphenylpropanoyl side chain—lacking a basic amine—is predicted to confer distinct solubility, permeability, and metabolic profiles compared to the piperazine-containing optimized leads.

Drug-likeness Physicochemical profiling Lead optimization

Recommended Research Application Scenarios for N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide (CAS 1286704-80-0)


Antimalarial Probe Development: SAR Exploration of the 4-Methoxyphenylpropanoyl Substituent in PfPI4KIIIB Inhibition

The target compound serves as a structurally distinct probe for exploring the contribution of the 4-methoxyphenylpropanoyl group to PfPI4KIIIB inhibition within the pyridyl-furan chemotype. Published SAR data demonstrate that the methoxy→H substitution on the aryl ring produces a 7-fold potency shift (EC50: 0.16 μM → 0.022 μM), yet the specific contribution of the propanoyl linker length and methoxy regioisomerism remains uncharacterized in the public literature [1]. Researchers can use this compound as a reference point to systematically vary the acyl tail and assess effects on parasite growth (72 h EC50), invasion (4 h Nluc assay), and human kinase selectivity panels.

Kinase Selectivity Profiling Against B-Raf and Related Kinase Panel

Given the compound's structural overlap with the Raf kinase inhibitor pharmacophore described in US Patent 7,375,105 [2], a rational application is to profile this compound against a panel of Raf isoforms (B-Raf, C-Raf, B-Raf V600E) and related kinases (MEK, ERK) to establish whether the 4-methoxyphenylpropanoyl tertiary amide architecture retains or diverges from the kinase inhibition profile of simpler pyridyl-furan acetamide derivatives. The absence of published kinase selectivity data for any compound bearing the 4-methoxyphenylpropanoyl substituent makes this an open and addressable question.

Physicochemical Benchmarking Against Piperazine-Containing Optimized Antimalarial Leads

The target compound's lack of a basic amine (contrasting with WEHI-518's N-methylpiperazine) predicts divergent solubility–permeability–metabolic stability profiles [3]. Researchers can use this compound as a matched molecular pair comparator to deconvolute whether the metabolic instability observed in WEHI-518 (CLint = 301 μL/min/mg, mouse microsomes) is driven primarily by the piperazine N-demethylation or by oxidation of the pyridyl-furan core itself. Aqueous solubility and microsomal stability comparison between the target compound and WEHI-518 would directly inform lead optimization strategies in the antimalarial pyridyl-furan series.

Chemical Biology Tool for Protein Trafficking and Invasion Mechanism Studies in P. falciparum

Members of the pyridyl-furan series have been shown to block merozoite invasion and disrupt protein secretion/export into red blood cells through PfPI4KIIIB inhibition [1]. The target compound, bearing the methoxy substitution that was present in invasion-active early analogues (e.g., analogue 3, EC50 = 0.16 μM for invasion), is suitable for use as a chemical tool in invasion/egress phenotypic assays to dissect the relative contribution of lipid kinase inhibition to protein trafficking blockade, especially when benchmarked against methoxy-lacking analogues such as WEHI-518.

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